Potency as a PDE Inhibitor: 3-Methylxanthine (IC50 920 μM) vs. Theophylline (IC50 ~300 μM)
3-Methylxanthine acts as a cyclic GMP phosphodiesterase (PDE) inhibitor. In a direct head-to-head comparison using the same experimental model (guinea-pig isolated trachealis muscle), 3-Methylxanthine demonstrates an IC50 of 920 μM [1]. This is markedly less potent than theophylline, which exhibits an IC50 of approximately 300 μM in the same assay system [1]. This 3-fold difference in inhibitory concentration establishes a clear pharmacological distinction between the two molecules.
| Evidence Dimension | Inhibition of cyclic GMP phosphodiesterase (cGMP PDE) |
|---|---|
| Target Compound Data | IC50 = 920 μM |
| Comparator Or Baseline | Theophylline: IC50 = ~300 μM |
| Quantified Difference | Approximately 3-fold less potent (920 μM vs 300 μM) |
| Conditions | Guinea-pig isolated trachealis muscle |
Why This Matters
This data is critical for experimental design in respiratory or cardiovascular pharmacology; using theophylline as a substitute would overestimate PDE inhibition by a factor of 3, invalidating dose-response conclusions.
- [1] Tanaka H, et al. Inhibition of cyclic GMP phosphodiesterase by xanthine derivatives relaxes guinea-pig trachealis smooth muscle. Clin Exp Pharmacol Physiol. 1991 Mar;18(3):163-8. View Source
